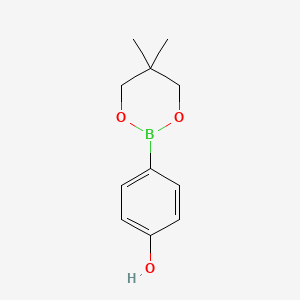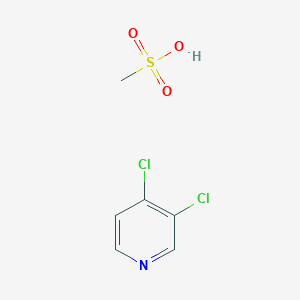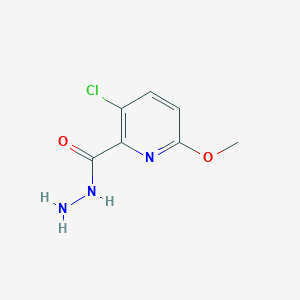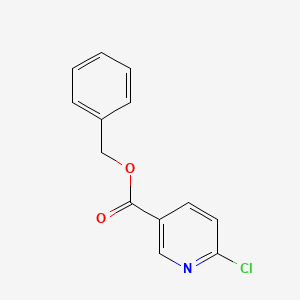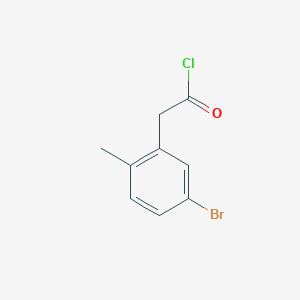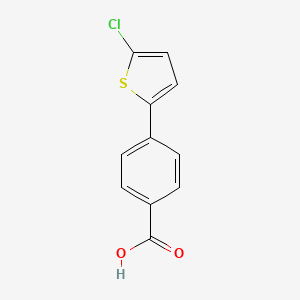
7-氯-3,8-二甲基-2-(4-甲基苯基)喹啉-4-羰基氯
描述
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H15Cl2NO and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌应用
喹啉杂环是开发具有抗菌治疗应用的生物活性分子的宝贵支架。已经合成了新型 7-氯喹啉衍生物,并评估了它们对各种细菌菌株的功效。 例如,某些衍生物已显示出对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和化脓性链球菌有希望的活性 。这些化合物可能导致开发新的抗菌剂。
抗氧化活性
一些氯喹啉类似物表现出显着的抗氧化特性。它们已使用 1,1-二苯基-2-苦味肼基自由基 (DPPH) 测定法进行测试,该测定法测量化合物作为自由基清除剂的能力。 某些衍生物已表现出强抗氧化活性,其 IC50 值与抗坏血酸相当 。这表明其在预防氧化应激相关疾病方面具有潜在的应用。
抗癌研究
喹啉衍生物也因其抗癌特性而被探索。喹啉的结构多样性允许合成可以针对特定抗癌活性的化合物。 这些化合物可以被设计为靶向参与癌细胞增殖和存活的各种途径 。
抗疟活性
喹啉核心在抗疟药物中具有历史意义。7-氯喹啉的衍生物,如氯喹,已被用于治疗疟疾。 研究继续开发新的基于喹啉的化合物,以克服对现有抗疟药物的耐药性 。
药物先导化合物
喹啉及其类似物作为药物发现中的先导化合物。它们的结构复杂性和生物活性使它们成为药物开发的合适候选者。 研究人员专注于合成可以与各种生物靶标相互作用的喹啉衍生物,从而导致潜在的新药 。
骨关节炎的治疗
已经合成并评估了特定的喹啉衍生物,以评估它们在治疗骨关节炎方面的潜力。这些化合物作为聚集蛋白酶-2 的抑制剂起作用,聚集蛋白酶-2 是一种参与软骨降解的酶。 通过抑制这种酶,这些衍生物可以减缓骨关节炎的进展 。
生化分析
Biochemical Properties
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions, particularly in proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play critical roles in cell growth, differentiation, and apoptosis. Additionally, 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by forming covalent bonds with the enzyme’s active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can activate or inhibit signaling pathways by binding to specific receptors on the cell surface, thereby influencing downstream signaling events and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained modulation of cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to various proteins, influencing its localization and accumulation. The distribution of this compound within different tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis .
属性
IUPAC Name |
7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-6-13(7-5-10)17-12(3)16(19(21)23)14-8-9-15(20)11(2)18(14)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQZEKCJDXLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453338.png)
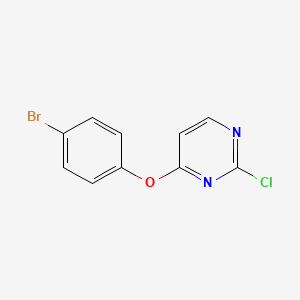
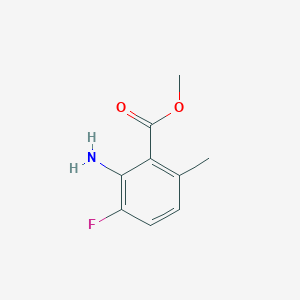
![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7',8'-dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride](/img/structure/B1453348.png)
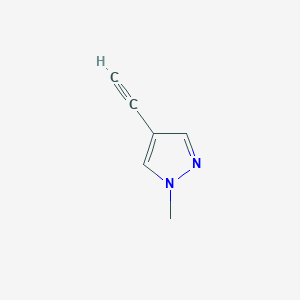
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)
